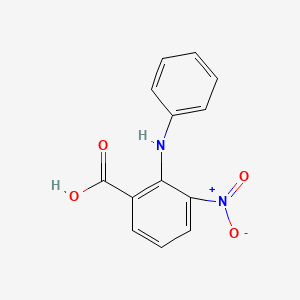

3-Nitro-2-(phenylamino)benzoic acid

描述

Significance of Anthranilic Acid Derivatives in Chemical and Biological Sciences

Anthranilic acid, a simple aromatic acid featuring both an amine and a carboxylic acid group, serves as a vital scaffold in the development of a wide array of functional molecules. nist.gov Its derivatives are recognized as important pharmacophores in drug discovery. sigmaaldrich.com This structural motif is the foundation for several non-steroidal anti-inflammatory drugs (NSAIDs), including mefenamic acid and meclofenamic acid, collectively known as fenamates. nist.gov The therapeutic potential of anthranilic acid derivatives extends to various other areas; they have been investigated for their roles in managing metabolic disorders, such as diabetes, by acting as α-glucosidase inhibitors. chemscene.comchemnet.com

Furthermore, these compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, insecticidal, analgesic, and antipyretic properties. chemscene.comnih.gov Their versatility makes them key building blocks in the synthesis of pharmaceuticals like the diuretic furosemide (B1674285) and the antiallergic agent tranilast. chemnet.comnih.gov The ongoing research into anthranilic acid and its analogues underscores their enduring importance in medicinal chemistry and the search for novel therapeutic agents. chemscene.comnih.gov

Overview of Nitroaromatic Compounds in Synthetic Chemistry and Pharmacological Investigations

Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups on an aromatic ring, are a cornerstone of modern synthetic chemistry and pharmacology. uni.luchemicalbook.com The nitro group is a strong electron-withdrawing group, a property that significantly influences a molecule's reactivity and biological interactions. uni.lu This characteristic makes nitroaromatic compounds valuable intermediates in the synthesis of a vast range of industrial products, including dyes, pesticides, and polymers. chemicalbook.combldpharm.com

In the realm of medicine, nitroaromatic structures are integral to numerous therapeutic agents with diverse applications, such as antibacterial, anticancer, and antiprotozoal drugs. uni.luscbt.com The biological activity of these compounds is often linked to the bioreduction of the nitro group. uni.lu While their utility is vast, the presence of the nitro group can also be associated with potential toxicity, which necessitates careful study and evaluation. uni.lu The synthesis and investigation of nitroaromatic compounds remain an active area of research, aiming to harness their potent properties while optimizing their safety and efficacy. scbt.comapolloscientific.co.uk

Rationale for Investigating 3-Nitro-2-(phenylamino)benzoic acid within Contemporary Research Paradigms

The scientific interest in this compound stems from its unique structure, which combines the key features of both anthranilic acid derivatives and nitroaromatic compounds. As a derivative of N-phenylanthranilic acid (fenamic acid), it belongs to a class of compounds with known anti-inflammatory potential. nist.govmatrix-fine-chemicals.com The introduction of a nitro group at the 3-position of the benzoic ring is expected to modulate the electronic properties and steric configuration of the molecule, potentially leading to novel biological activities or modified physicochemical characteristics.

Despite its clear position as an analogue of pharmacologically relevant scaffolds, dedicated research on this compound is notably limited. A search of available scientific literature reveals a scarcity of studies focused specifically on its biological activity or detailed applications. uni.lu This knowledge gap itself provides a strong rationale for investigation. Studying this compound would allow researchers to explore how the specific placement of the nitro group affects the established activities of the N-phenylanthranilic acid core, contributing to a more comprehensive understanding of structure-activity relationships within this chemical class.

Research Objectives and Scope for Comprehensive Studies of this compound

Given the limited available data, a comprehensive study of this compound would be multifaceted. The primary objectives would be to synthesize the compound, confirm its structure, characterize its physicochemical properties, and conduct initial screenings for biological activity.

Key Research Objectives would include:

Synthesis and Purification: Developing and optimizing a reliable synthetic route to produce the compound in high purity.

Structural Elucidation: Unambiguously confirming the molecular structure using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography.

Physicochemical Profiling: Determining key properties such as solubility, melting point, and lipophilicity (LogP).

Biological Screening: Evaluating the compound in a panel of in vitro assays to screen for potential anti-inflammatory, antimicrobial, or anticancer activities, based on the known properties of its parent chemical classes.

The scope of such studies would be to provide foundational data, enabling further, more targeted research into its potential as a lead compound in drug discovery or as a functional material.

Detailed Research Findings

While extensive research on this compound is not publicly available, some fundamental data regarding its identity and synthesis have been reported.

Physicochemical Properties

The basic properties of the compound are summarized below. These are primarily sourced from chemical databases and supplier information.

| Property | Data | Source(s) |

| CAS Number | 54420-95-0 | chemscene.combldpharm.comapolloscientific.co.uk |

| Molecular Formula | C₁₃H₁₀N₂O₄ | chemscene.comuni.lu |

| Molecular Weight | 258.23 g/mol | bldpharm.comapolloscientific.co.uk |

| Common Synonym | N-phenyl-3-nitroanthranilic acid | chemscene.com |

| Predicted XlogP | 4.6 | uni.lu |

This interactive table summarizes the key physicochemical properties of this compound.

Synthesis of this compound

A method for the synthesis of this compound has been described via an Ullmann Condensation reaction. This reaction creates the N-phenyl bond, which is central to the compound's structure.

The reported synthesis involves the following conditions:

| Parameter | Details | Source(s) |

| Reaction Type | Ullmann Condensation | chemicalbook.com |

| Reactants | 2-Chloro-3-nitrobenzoic acid and Aniline (B41778) | chemicalbook.com |

| Catalyst | Copper diacetate | chemicalbook.com |

| Base | Potassium carbonate | chemicalbook.com |

| Temperature | 160 °C | chemicalbook.com |

| Atmosphere | Inert | chemicalbook.com |

| Duration | 1 hour | chemicalbook.com |

This interactive table outlines the specific conditions for the synthesis of this compound.

No publicly available data were found for the spectroscopic or crystal structure analysis of this specific compound.

Structure

3D Structure

属性

IUPAC Name |

2-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCLJNZXAOMGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378013 | |

| Record name | 2-Anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54420-95-0 | |

| Record name | 3-Nitro-2-(phenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54420-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-phenylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 3 Nitro 2 Phenylamino Benzoic Acid

Electrophilic Aromatic Substitution Reactions on the Phenyl and Benzoic Acid Moieties

The reactivity of the two aromatic rings in 3-Nitro-2-(phenylamino)benzoic acid towards electrophilic aromatic substitution is significantly different. The benzoic acid ring is deactivated by the electron-withdrawing nitro (-NO2) and carboxylic acid (-COOH) groups. msu.edu Conversely, the phenyl ring is activated by the electron-donating secondary amine (-NH-) group.

The nitro group is a strong deactivating group and a meta-director in electrophilic aromatic substitution. msu.eduyoutube.com The carboxylic acid group is also deactivating and meta-directing. msu.edu The secondary amine group, however, is a powerful activating group and an ortho-, para-director. Therefore, electrophilic attack is predicted to occur predominantly on the phenylamino (B1219803) ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For instance, nitration of nitrobenzene (B124822) requires forcing conditions, typically heating with a mixture of concentrated nitric acid and sulfuric acid, and yields the meta-substituted product. youtube.commasterorganicchemistry.com Similarly, sulfonation of nitrobenzene also yields the meta-substituted product. youtube.com Given the strong deactivating effects on the benzoic acid ring, electrophilic substitution on this ring in this compound would require harsh reaction conditions. In contrast, the activated phenyl ring would be expected to undergo these reactions under milder conditions, with substitution occurring at the ortho and para positions relative to the amino group.

Nucleophilic Aromatic Substitution Pathways Involving the Nitro Group

The presence of a strongly electron-withdrawing nitro group on the benzoic acid ring makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). chemistrysteps.comnumberanalytics.com For an SNAr reaction to proceed, a good leaving group must be present on the ring, typically a halide. The nitro group itself can be a leaving group under certain conditions, but more commonly it activates the ring towards the displacement of another leaving group, especially when positioned ortho or para to it. chemistrysteps.comyoutube.com

The mechanism of SNAr reactions generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. numberanalytics.comyoutube.com The presence of the nitro group is crucial for stabilizing the negative charge of this intermediate through resonance. youtube.com Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. A variety of nucleophiles, such as alkoxides, amines, and thiolates, can participate in these reactions. chemistrysteps.com

For this compound, if a suitable leaving group were present on the benzoic acid ring (e.g., a halogen at a position ortho or para to the nitro group), it would be susceptible to nucleophilic attack. For example, in a related compound, 6-chloro-3-nitro-2-(phenylamino)benzoic acid, the chlorine atom can be displaced by a nucleophile. hoffmanchemicals.com

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) of this compound can undergo a variety of standard transformations. These include esterification, amide formation, and reduction.

Esterification: The carboxylic acid can be converted to its corresponding ester by reacting with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Amide Formation: Amide bond formation is a crucial reaction in organic synthesis. nih.gov The carboxylic acid can be converted to an amide by reacting with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. google.com For example, benzoic acid can be converted to N-benzylbenzamide with a yield of 83% using triphenylphosphine (B44618) and N-chlorophthalimide. nih.gov A variety of primary and secondary amines can be used to form the corresponding amides. nih.gov

Reactivity of the Secondary Amine Moiety and Aniline (B41778) Derivatives

The secondary amine (-NH-) in this compound is a nucleophilic center and can participate in various reactions, such as alkylation and acylation.

Alkylation: The nitrogen atom can be alkylated using an alkyl halide.

Acylation: The amine can be acylated by reacting with an acid chloride or an acid anhydride (B1165640) to form an N-acyl derivative.

The phenylamino group is an aniline derivative. The reactivity of aniline and its derivatives is well-established. The amino group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions.

Chelation and Coordination Chemistry of this compound with Metal Ions

This compound possesses multiple potential coordination sites: the carboxylate group, the nitro group, and the secondary amine. This allows it to act as a ligand and form coordination complexes with various metal ions. mdpi.comnih.gov The carboxylate group is a common coordinating group in bioinorganic chemistry and can exhibit different coordination modes. mdpi.com The nitro group can also coordinate to metal centers. researchgate.net

The formation of metal complexes can significantly alter the chemical and physical properties of the organic ligand. The study of these complexes is important for understanding their potential applications in areas such as catalysis and materials science. nih.gov For instance, nitrobenzoic acid and its derivatives are known to form complexes with various metals, and these complexes can exhibit interesting biological activities. mdpi.com

Reaction Kinetics and Thermodynamic Analysis of Key Transformations of this compound

The study of reaction kinetics provides insights into the rates and mechanisms of chemical reactions. For the transformations of this compound, kinetic studies can help to quantify the activating and deactivating effects of the different functional groups. For example, the rate of electrophilic substitution on the two aromatic rings can be compared to understand the relative reactivity.

Thermodynamic analysis provides information about the feasibility and position of equilibrium of a reaction. nih.gov For key transformations, such as esterification or amide formation, thermodynamic parameters like the enthalpy and entropy of reaction can be determined. These parameters are crucial for optimizing reaction conditions to maximize product yield. nih.gov For instance, differential scanning calorimetry (DSC) can be used to study the thermal behavior and determine thermodynamic properties of related nitrobenzoic acid derivatives. nih.gov

Design, Synthesis, and Structure Activity Relationship Sar Studies of Derivatives and Analogues of 3 Nitro 2 Phenylamino Benzoic Acid

Strategies for Structural Modification for Enhanced Biological Activity

The chemical architecture of 3-nitro-2-(phenylamino)benzoic acid allows for a range of structural modifications aimed at optimizing its interaction with biological targets. Key strategies include the derivatization of the carboxylic acid and secondary amine functionalities, as well as substitution on the aromatic rings and transformation of the nitro group.

The carboxylic acid group is a primary site for modification to influence properties such as lipophilicity, membrane permeability, and metabolic stability.

Esterification: The conversion of the carboxylic acid to its corresponding esters can significantly alter the pharmacokinetic profile of the parent compound. For instance, the synthesis of various ester derivatives of p-hydroxy benzoic acid has been explored to enhance antimicrobial activity. nih.gov In a similar vein, esterification of this compound can be achieved through standard procedures, such as reaction with an alcohol in the presence of an acid catalyst. The resulting esters are expected to exhibit increased lipophilicity, which may facilitate their passage through biological membranes.

Amidation: The formation of amides from the carboxylic acid group introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets. The synthesis of amide derivatives can be accomplished by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov A study on p-aminobenzoic acid (PABA) derivatives demonstrated that Schiff's bases, a type of imine, were generally more potent as antimicrobial agents than their corresponding esters. chitkara.edu.in This suggests that the introduction of a nitrogen-containing functionality at this position can be beneficial for biological activity.

Table 1: Examples of Ester and Amide Derivatives and Their Potential Impact

| Modification | Derivative Example | Expected Impact on Properties |

| Esterification | Methyl 3-nitro-2-(phenylamino)benzoate | Increased lipophilicity, enhanced membrane permeability |

| Amidation | N-benzyl-3-nitro-2-(phenylamino)benzamide | Introduction of H-bond donor/acceptor, potential for new target interactions |

| Amidation | 3-nitro-2-(phenylamino)-N-(thiazol-2-yl)benzamide | Potential for enhanced antimicrobial or anticancer activity based on the bioactivity of the thiazole (B1198619) moiety |

Modification of the secondary amine of the phenylamino (B1219803) group provides another avenue for structural diversification and activity modulation.

N-Alkylation: The introduction of alkyl groups on the nitrogen atom can influence the conformation of the molecule and its steric and electronic properties. N-alkylation can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. For example, in the synthesis of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one analogues, N-alkylation with various groups, including isopropyl and trifluoroethyl, was shown to significantly affect both potency and metabolic stability. mdpi.com

The introduction of substituents on either the phenyl ring or the benzoic acid ring is a common strategy to fine-tune the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a target.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the scaffold. nih.gov Its reduction to other functional groups, such as nitroso, hydroxylamino, or amino groups, can dramatically alter the biological activity profile. nih.gov

The reduction of aromatic nitro compounds can be achieved using various reagents and conditions. masterorganicchemistry.com A rapid and simple method for the reduction of aromatic nitro compounds to the corresponding amines involves the use of zinc powder and hydrazine (B178648) glyoxylate. niscpr.res.in This method is selective for the nitro group, even in the presence of other reducible functionalities like carboxylic acids. niscpr.res.in The conversion of the electron-withdrawing nitro group to an electron-donating amino group can switch the substituent's directing effect in electrophilic aromatic substitution from meta to ortho, para, which can be a useful synthetic strategy. masterorganicchemistry.com

The biological activity of nitro compounds is often linked to their reduction within cells, which can produce reactive intermediates. nih.govnih.gov In some cases, the nitro group itself is not directly responsible for the activity but affects the molecule's pharmacokinetics. nih.gov However, the reduction to an amine can lead to a completely different biological profile. For example, in a study of non-steroidal anti-androgens, the replacement of a nitro group with a boronic acid functionality led to compounds with significant antiproliferative activity against prostate cancer cells. nih.gov

Table 2: Impact of Nitro Group Modification on Biological Activity

| Modification | Resulting Functional Group | Potential Change in Biological Activity |

| Reduction | Amino (-NH2) | Altered electronic properties, potential for new biological targets (e.g., from antimicrobial to anticancer) |

| Reduction | Hydroxylamino (-NHOH) | Intermediate in the reduction to amine, may have its own distinct biological activity and toxicity profile nih.gov |

| Replacement | Boronic acid (-B(OH)2) | Potential for new interactions with target proteins, as seen in anti-androgen development nih.gov |

Combinatorial Chemistry and Parallel Synthesis Approaches for this compound Libraries

While specific examples of large-scale combinatorial libraries based on the this compound scaffold are not extensively reported in the literature, the principles of combinatorial chemistry and parallel synthesis are highly applicable to this molecule. The multiple points of diversity on the scaffold make it an ideal candidate for the generation of compound libraries to screen for a variety of biological activities.

A general approach to creating a library of this compound derivatives would involve a multi-step synthesis where different building blocks are introduced at each step. For example, a library of amides could be generated by reacting the parent acid with a diverse set of amines in a parallel fashion. Similarly, a variety of substituents could be introduced on the phenylamino ring by using a range of substituted anilines in the initial synthesis of the scaffold.

A study on the synthesis of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide derivatives exemplifies how a library of related compounds can be designed and synthesized to explore structure-activity relationships for anticancer activity. researchgate.net This approach of creating a focused library around a core scaffold is a powerful tool in drug discovery.

Detailed Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Detailed SAR studies are crucial for understanding how structural modifications to the this compound scaffold translate into changes in biological activity. Although comprehensive SAR studies on this specific molecule are limited, data from related compound classes provide valuable insights.

For a series of p-aminobenzoic acid derivatives, QSAR studies revealed that electronic parameters, such as total energy and the energy of the lowest unoccupied molecular orbital (LUMO), were important in explaining their antimicrobial activity. researchgate.net In another study on p-hydroxy benzoic acid derivatives, it was found that Schiff bases were generally more active than esters, and the presence of an electron-withdrawing bromo group enhanced antimicrobial activity against certain strains. chitkara.edu.in

In the context of anticancer activity, SAR studies on 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-one analogues showed that N-1 substitution with an isopropyl group provided a good balance of potency and metabolic stability. mdpi.com Furthermore, substitution at the 8-position of the aromatic ring was found to be critical for activity. mdpi.com For a series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, it was observed that electron-donating groups on both the A and D ring systems generally resulted in better cytotoxicity against a lung cancer cell line. researchgate.net

These findings from related structures suggest that for this compound derivatives, the following SAR trends might be observed:

Carboxylic Acid Modifications: Conversion to amides, particularly with heterocyclic moieties, may enhance antimicrobial or anticancer activities.

Aromatic Ring Substitutions: The introduction of electron-withdrawing or electron-donating groups on either aromatic ring is likely to have a significant impact on activity, and the optimal substitution pattern will be target-dependent.

Nitro Group Modification: Reduction of the nitro group to an amine is expected to drastically change the biological activity, potentially leading to a different therapeutic application.

Table 3: Summary of Potential SAR for this compound Derivatives

| Modification Site | Structural Change | Predicted Impact on Activity | Rationale from Related Compounds |

| Carboxylic Acid | Amide formation | Potential for increased antimicrobial/anticancer activity | Schiff bases of PABA showed enhanced antimicrobial activity chitkara.edu.in |

| Phenylamino Ring | Introduction of electron-donating groups | Potential for increased anticancer activity | Electron-donating groups were favorable in triazole carboxamide derivatives researchgate.net |

| Benzoic Acid Ring | Introduction of hydroxyl groups | Potential for modulation of enzyme inhibitory activity | Hydroxylation pattern on benzoic acid influenced α-amylase inhibition nih.gov |

| Nitro Group | Reduction to amine | Shift in biological activity profile | Conversion of a deactivating group to an activating group alters electronic properties masterorganicchemistry.com |

Positional Isomer Effects on Pharmacological Responses

The spatial arrangement of functional groups within a molecule can profoundly influence its interaction with biological targets, and the (phenylamino)benzoic acid scaffold is no exception. Research into the positional isomers of (phenylamino)benzoic acid—namely the 2-, 3-, and 4-(phenylamino)benzoic acids—has revealed significant variations in their biological activities.

A notable study investigating the inhibition of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in castrate-resistant prostate cancer, synthesized and compared these isomers. The findings highlighted that moving the carboxylic acid group from the ortho position (as in 2-(phenylamino)benzoic acid) to the meta position (3-(phenylamino)benzoic acid) led to a significant increase in selectivity for AKR1C3 over the related AKR1C2 isoform. This shift in selectivity underscores the critical role of the carboxyl group's placement in defining the compound's interaction with the enzyme's active site.

Furthermore, studies on hydrazide and thiosemicarbazide (B42300) derivatives of substituted N-phenylanthranilic acids have shown that the introduction of a nitro group into the para-position of the anthranilic acid fragment can enhance anti-inflammatory activity. nuph.edu.ua This suggests that the position of the nitro group, in addition to the carboxylic acid, is a key determinant of the pharmacological profile. While direct comparative studies on the pharmacological effects of the various positional isomers of nitro-(phenylamino)benzoic acid are not extensively documented, these findings from related structures strongly suggest that the 3-nitro-2-(phenylamino) arrangement will have a distinct biological profile compared to its other nitro-substituted isomers.

The following table summarizes the inhibitory potency of positional isomers of (phenylamino)benzoic acid on AKR1C3 and AKR1C2.

| Compound | Carboxylic Acid Position | AKR1C3 IC50 (nM) | AKR1C2 IC50 (nM) | Selectivity (AKR1C2/AKR1C3) |

| 2-(Phenylamino)benzoic acid | ortho | 300 | 1000 | 3.3 |

| 3-(Phenylamino)benzoic acid | meta | 210 | >10000 | >48 |

| 4-(Phenylamino)benzoic acid | para | >10000 | >10000 | - |

Substituent Effects on Receptor Binding and Efficacy

Beyond the influence of positional isomerism, the introduction of various substituents onto the phenyl rings of the this compound scaffold offers a powerful strategy to modulate receptor binding and efficacy. The nature, size, and electronic properties of these substituents can fine-tune the compound's interaction with its biological target.

In the context of AKR1C3 inhibition, studies on 4'-substituted 3-(phenylamino)benzoic acid analogues have demonstrated a clear structure-activity relationship. A linear correlation was observed between the electronic effects of the substituents at the 4'-position of the phenylamino ring and the inhibitory potency for AKR1C3. This indicates that electron-withdrawing or electron-donating properties of the substituent directly impact the compound's ability to inhibit the enzyme.

While specific SAR studies on derivatives of this compound are limited in publicly available literature, a withdrawn paper on 3-nitro-2-styrenyl benzoic acid amides provides insight into potential synthetic strategies. ncat.edu The synthesis involved a base-catalyzed condensation of substituted benzaldehydes with methyl 2-methyl-3-nitrobenzoate to form 3-nitro-2-styryl benzoic acids. ncat.edu These were subsequently converted to acid chlorides and then to various amides. ncat.edu This approach suggests that a variety of substituents can be introduced on the styrenyl group, which could serve as a surrogate for the phenylamino moiety, allowing for an exploration of substituent effects.

The following table illustrates the impact of 4'-substituents on the AKR1C3 inhibitory potency of 3-(phenylamino)benzoic acid analogues.

| 4'-Substituent | AKR1C3 IC50 (nM) |

| -H | 210 |

| -F | 100 |

| -Cl | 80 |

| -Br | 70 |

| -I | 60 |

| -CF3 | 30 |

| -CN | 20 |

| -NO2 | 10 |

Prodrug Design and Bioprecursor Approaches Based on the this compound Scaffold

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active compound. For a molecule like this compound, which contains a carboxylic acid and a nitro group, several prodrug approaches can be envisioned to enhance its therapeutic potential.

The carboxylic acid moiety is a common handle for prodrug design. Esterification of the carboxylic acid can mask its polarity, potentially improving membrane permeability and oral bioavailability. These ester prodrugs are designed to be cleaved in vivo by esterase enzymes, releasing the active parent drug.

The nitro group also presents opportunities for innovative prodrug strategies, particularly in the context of hypoxia-activated prodrugs. The nitroaromatic functionality can be bioreduced under hypoxic conditions, which are characteristic of solid tumors and some microbial infections. This reduction can trigger the release of a cytotoxic agent or an active form of the drug, thereby achieving targeted therapy. While no specific prodrugs of this compound have been reported, the principles of nitroaromatic prodrug design are well-documented. These strategies often involve the attachment of a promoiety that is cleaved upon reduction of the nitro group.

Furthermore, the concept of bioprecursors can be applied. A bioprecursor is a compound that is metabolized in vivo to the active drug through a series of enzymatic steps. For instance, the nitro group of this compound could potentially be reduced to a hydroxylamine (B1172632) or an amino group, which may have its own distinct pharmacological activity or be a precursor to the active form.

While the direct application of these prodrug and bioprecursor strategies to the this compound scaffold remains an area for future research, the existing knowledge in prodrug design provides a clear roadmap for such endeavors.

Biological and Pharmacological Investigations of 3 Nitro 2 Phenylamino Benzoic Acid and Its Derivatives

In Vitro Pharmacological Profiling and Molecular Target Identification

In vitro studies are fundamental to characterizing the pharmacological profile of a compound. For derivatives of 3-Nitro-2-(phenylamino)benzoic acid, these investigations have spanned enzyme inhibition, receptor binding, and various cell-based assays to determine their effects on cellular functions and viability.

Derivatives of the parent structure, (phenylamino)benzoic acid, have been identified as potent inhibitors of specific enzymes, particularly within the aldo-keto reductase (AKR) superfamily.

Aldo-Keto Reductase (AKR) Inhibition : Research has focused on substituted 3-(phenylamino)benzoic acids, which are structural isomers of the core compound. These have been identified as potent and highly selective inhibitors of aldo-keto reductase 1C3 (AKR1C3). nih.govnih.gov AKR1C3 is a significant enzyme implicated in the progression of castrate-resistant prostate cancer due to its role in intratumoral androgen biosynthesis. nih.govnih.gov Studies have shown that a meta-arrangement of the carboxylic acid and the secondary amine is crucial for selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2. nih.gov The inhibition of these other isoforms could undesirably increase androgen-dependent signaling. nih.gov The 3-(phenylamino)benzoic acid derivatives were found to be competitive inhibitors of AKR1C3 with nanomolar affinity. nih.gov

Cyclooxygenase (COX) Inhibition : The N-phenylanthranilic acid scaffold is historically associated with COX inhibition, a primary mechanism for many NSAIDs. nih.gov However, for derivatives to exhibit significant COX inhibitory activity, the ortho-arrangement of the carboxylic acid and amine groups on the phenyl ring is considered critical. nih.gov While direct data on this compound is limited in the provided context, a related derivative, 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), is noted to be a Cox inhibitor. scbt.com

Table 1: Enzyme Inhibition Profile of (Phenylamino)benzoic Acid Derivatives

| Compound Class | Target Enzyme | Inhibition Type | Selectivity | Potency |

|---|---|---|---|---|

| 3-(Phenylamino)benzoic acids | AKR1C3 | Competitive | >200-fold vs other AKR1C isoforms nih.gov | Nanomolar affinity nih.govnih.gov |

| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | Cox Enzymes | Inhibitor scbt.com | Not specified | Not specified |

A key derivative, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been identified as an agonist for the G-protein coupled receptor 35 (GPR35). nih.gov

GPR35 Agonism : GPR35 is a receptor expressed in gastrointestinal tissues and immune cells. nih.gov NPPB was shown to activate GPR35-mediated signaling pathways, including both the Gαi/o and Gα16 pathways, in Human Embryonic Kidney 293 (HEK293) cells. nih.gov This agonistic activity was demonstrated across species, with NPPB inducing intracellular calcium mobilization in cells co-expressing human, rat, or mouse GPR35. nih.gov This finding positions NPPB alongside other known GPR35 agonists like kynurenic acid and zaprinast. nih.gov

Table 2: Receptor Interaction Profile of 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB)

| Compound | Receptor Target | Activity | Signaling Pathway Activated | Cell Line |

|---|---|---|---|---|

| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | GPR35 | Agonist nih.gov | Gαi/o, Gα16 nih.gov | HEK293 nih.gov |

Cell-based assays have further elucidated the functional consequences of the molecular interactions of these compounds.

Chloride Channel Blockade : The derivative 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is well-characterized as a potent blocker of chloride channels. sigmaaldrich.comnih.gov A photoaffinity analog, 5-nitro-2-[N-3-(4-azidophenyl)-propylamino]-benzoic acid, was synthesized to probe these channels. nih.gov In the dark, this analog reversibly inhibited chloride efflux in human red blood cell ghosts. nih.gov Upon irradiation, the analog formed a covalent bond, irreversibly reducing chloride efflux and confirming its role as a structural probe for these channels. nih.gov

Cellular Signaling and Viability : The activation of GPR35 by NPPB leads to a measurable cellular response in the form of intracellular calcium mobilization. nih.gov In other studies focusing on different derivatives, a series of 2-phenylamino-3-acyl-1,4-naphthoquinones were evaluated for their in vitro antiproliferative activities against human cancer cell lines (DU-145 prostate, MCF-7 breast, and T24 bladder) and non-tumorigenic HEK-293 cells. mdpi.com Some of these compounds displayed significant antiproliferative activity, with IC50 values in the low micromolar range. mdpi.com

Table 3: Cellular Effects of this compound Derivatives

| Compound / Derivative Class | Assay Type | Cellular Effect | Cell Model |

|---|---|---|---|

| 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) | Calcium Mobilization | Increased intracellular calcium nih.gov | HEK293 cells expressing GPR35 nih.gov |

| NPPB Photoaffinity Analog | Chloride Efflux | Reversible and irreversible inhibition of chloride efflux nih.gov | Human red blood cell ghosts nih.gov |

| 2-Phenylamino-3-acyl-1,4-naphtoquinones | Antiproliferation | Inhibition of cancer cell proliferation mdpi.com | DU-145, MCF-7, T24 cancer cells mdpi.com |

Within the scope of the available research, there is no significant information detailing the evaluation of this compound or its immediate derivatives for antimicrobial, antiviral, or antiparasitic efficacy.

The anti-inflammatory potential of this class of compounds is strongly suggested by their structural similarity to NSAIDs. nih.gov The mechanism, however, may extend beyond simple COX inhibition. The inhibition of AKR1C3, which is involved in pathways that can drive inflammation-dependent cancers, points to a potential anti-inflammatory role. nih.gov Furthermore, the discovery that the derivative NPPB is an agonist for GPR35, a receptor highly expressed in immune cells, suggests a potential for immunomodulatory activity. nih.gov Activation of GPR35 could influence the function of various immune cells, although specific immunomodulatory effects have not been detailed.

Elucidation of Molecular Mechanisms of Action (MoA)

The molecular mechanisms of action for derivatives of this compound are multifaceted, reflecting interactions with several distinct classes of proteins.

Enzyme Inhibition MoA : For 3-(phenylamino)benzoic acid derivatives, the mechanism is competitive inhibition of the AKR1C3 enzyme. nih.gov This involves the compound binding to the active site of the enzyme, preventing the binding of the natural substrate. The potency of this inhibition is correlated with the electronic effects of substituents on the phenyl ring and the pKa of the molecule's acidic and amine groups. nih.gov

Receptor Agonism MoA : The derivative NPPB acts as an agonist at the GPR35 receptor. nih.gov Its mechanism involves binding to the receptor and inducing a conformational change that activates associated intracellular G-proteins (Gαi/o and Gα16). nih.gov This activation triggers downstream second messenger systems, leading to observable cellular effects such as the mobilization of stored intracellular calcium. nih.gov

Ion Channel Blockade MoA : NPPB and its analogs also function by directly blocking chloride channels. sigmaaldrich.comnih.gov This mechanism involves the physical occlusion of the channel pore or binding to a regulatory site on the channel protein, thereby preventing the flow of chloride ions across the cell membrane. nih.gov This action has been demonstrated to be reversible, but can be made irreversible with photoaffinity labels that covalently attach to the channel protein. nih.gov

Signal Transduction Pathway Modulation

Derivatives of N-phenylanthranilic acid are known to modulate several critical signaling pathways in both mammalian and plant systems. Their most well-documented mechanism is the inhibition of cyclooxygenase (COX) enzymes, which blocks the conversion of arachidonic acid into prostaglandins (B1171923). tandfonline.comtandfonline.com Prostaglandins are key signaling lipids that mediate inflammation, pain, and fever.

In addition to the canonical COX pathway, these derivatives have been shown to affect other signaling cascades:

Mitochondrial Signaling: Certain N-phenylanthranilic acid NSAIDs, such as mefenamic acid and flufenamic acid, can induce the mitochondrial permeability transition (mPT). jst.go.jp This involves the opening of a large, non-specific channel in the inner mitochondrial membrane, disrupting mitochondrial membrane potential and ion homeostasis, which is a key event in some forms of regulated cell death. jst.go.jp

Strigolactone Signaling (in plants): In plant biology, N-phenylanthranilic acid derivatives have been identified as inhibitors of strigolactone receptors, such as D14. oup.comoup.com Strigolactones are plant hormones that regulate developmental processes, including shoot branching and symbiotic interactions. oup.com By binding to the receptor, these compounds can block the downstream signaling cascade that involves the recruitment of other proteins like MAX2 and the degradation of SMXL-family repressors. frontiersin.orgnih.gov

NF-κB and Nrf2 Pathways: While not demonstrated for this compound itself, other related nitro-aromatic compounds, specifically nitro-fatty acids, are recognized as modulators of inflammatory and antioxidant signaling pathways. These electrophilic molecules can inhibit the pro-inflammatory NF-κB pathway and activate the Nrf2-dependent antioxidant response, which controls the expression of cytoprotective genes. nih.govnih.gov

Protein-Ligand Interaction Analysis

Cyclooxygenase (COX): The anti-inflammatory action of fenamates results from their binding to the active site of both COX-1 and COX-2 enzymes, preventing the substrate, arachidonic acid, from accessing the catalytic tyrosine residue.

Aldo-Keto Reductase 1C3 (AKR1C3): N-phenylanthranilic acids are potent inhibitors of AKR1C3, an enzyme involved in the synthesis of active androgens and the metabolism of prostaglandins. nih.gov Structural studies have shown that these inhibitors bind within the enzyme's active site. The development of selective AKR1C3 inhibitors from this chemical class is an active area of research for applications in oncology. nih.gov

Strigolactone Receptors: In plants, derivatives like tolfenamic acid have been shown to stabilize the strigolactone receptor D14, inhibiting its catalytic activity and subsequent signaling. oup.com This interaction prevents the conformational changes required for signal transduction. oup.comnih.gov

Gene Expression Profiling

Modulation of signaling pathways and protein targets by N-phenylanthranilic acid derivatives ultimately leads to changes in gene expression.

Research on various derivatives has revealed effects on the expression of genes related to inflammation, cancer, and host-pathogen interactions. For instance, fenamic acids were found to significantly reduce the expression of pro-inflammatory cytokines in human endocervical cells infected with Neisseria gonorrhoeae. asm.org This immunomodulatory effect is crucial for controlling the excessive inflammatory response that contributes to the pathology of the infection.

| Cell Line | Treatment | Target Gene | Regulation | Research Context |

| End1/E6E7 | Tolfenamic Acid | TNF-α | Down-regulated | Inhibition of pro-inflammatory response to N. gonorrhoeae infection asm.org |

| End1/E6E7 | Flufenamic Acid | TNF-α | Down-regulated | Inhibition of pro-inflammatory response to N. gonorrhoeae infection asm.org |

| End1/E6E7 | Meclofenamic Acid | TNF-α | Down-regulated | Inhibition of pro-inflammatory response to N. gonorrhoeae infection asm.org |

This table summarizes the reported effects of fenamic acids on the expression of a key inflammatory cytokine.

Furthermore, through their inhibition of AKR1C3, these compounds can alter the expression of androgen-regulated genes, which is relevant for the treatment of castration-resistant prostate cancer. nih.gov COX inhibitors in general are also known to contribute to cancer prevention by altering the expression of genes involved in cell proliferation and apoptosis. jst.go.jp

Proteomics and Metabolomics Studies in Response to this compound

Within the scope of the reviewed scientific literature, specific proteomics or metabolomics studies investigating the global changes in protein or metabolite profiles in response to treatment with this compound or its direct derivatives have not been reported. Such "omics" approaches would be valuable in identifying novel protein targets, understanding off-target effects, and elucidating the comprehensive metabolic reprogramming induced by this class of compounds.

In Vivo Preclinical Efficacy Studies (in disease models)

Animal Models for Inflammatory, Cancer, or Infectious Diseases

The in vivo efficacy of N-phenylanthranilic acid derivatives has been validated in several preclinical animal models, primarily for their anti-inflammatory and analgesic properties.

A standard model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rats. In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling. Derivatives such as mefenamic acid and its metal complexes have demonstrated significant inhibition of edema in this model. tandfonline.comtandfonline.com For example, a zinc complex of mefenamic acid was reported to be more potent than the parent drug. tandfonline.com

| Compound | Animal Model | Disease/Condition | Key Finding |

| Mefenamic Acid | Rat | Carrageenan-induced paw edema | Significant inhibition of inflammation (61.5% at 0.1 mmol/kg) tandfonline.com |

| Zinc-Mefenamic Acid Complex | Rat | Carrageenan-induced paw edema | Superior inhibition of inflammation vs. parent drug (81.5% at 0.1 mmol/kg) tandfonline.com |

| Ester derivatives of N-phenylanthranilic acid | Mouse | Cancer (tumor models) | Exhibited anti-tumor effects with reduced gastrointestinal toxicity google.com |

This table presents examples of in vivo preclinical studies conducted on derivatives of N-phenylanthranilic acid.

In oncology, ester prodrugs of N-phenylanthranilic acid derivatives have been tested in mouse models of cancer. google.com These studies aimed to develop compounds with tissue-selective activity that would inhibit COX enzymes at the tumor site while sparing them in the gastrointestinal tract, thereby reducing common side effects. google.com

Pharmacodynamic Biomarkers and Efficacy Endpoints

In preclinical studies, pharmacodynamic (PD) biomarkers are used to demonstrate that a drug is engaging its target and having a biological effect. Efficacy endpoints are the ultimate measures of a drug's therapeutic benefit in a disease model.

For Inflammatory Models:

Efficacy Endpoint: The primary efficacy endpoint is the percentage of inhibition of paw edema over a specific time course compared to a control group. tandfonline.com

Pharmacodynamic Biomarker: Levels of prostaglandins (e.g., PGE2) in the inflammatory exudate can serve as a direct PD biomarker, confirming the inhibition of the COX pathway.

For Cancer Models:

Efficacy Endpoint: Common endpoints include reduction in tumor volume, increased survival time, or a decrease in metastatic burden.

Pharmacodynamic Biomarker: For COX-inhibiting derivatives, a key PD biomarker is the differential measurement of COX activity in tumor tissue versus healthy tissue (e.g., stomach or kidney). google.com A successful compound would show significant inhibition in the tumor with minimal effect on the healthy tissue, predicting a better safety profile. google.com

For Infectious Disease Models:

Efficacy Endpoint: Reduction in pathogen load (e.g., colony-forming units) in infected tissues.

Pharmacodynamic Biomarker: As demonstrated in in vitro studies, the levels of inflammatory cytokines like TNF-α in the infected tissue can be used as a PD biomarker to quantify the drug's immunomodulatory and anti-inflammatory activity in vivo. asm.org

Drug Metabolism and Pharmacokinetics (DMPK) Research

Comprehensive searches of available scientific literature and databases have revealed a significant lack of specific research on the drug metabolism and pharmacokinetics (DMPK) of this compound. While general principles of xenobiotic metabolism can be applied to predict its likely fate in a biological system, it is crucial to note that the following sections are based on these general principles and data from structurally related nitroaromatic compounds, and not on direct experimental evidence for this compound itself.

Absorption and Distribution Profiles (In Vitro and In Vivo)

There is no specific information available in the reviewed literature regarding the in vitro or in vivo absorption and distribution profiles of this compound.

Based on its chemical structure, which includes a lipophilic phenyl ring and a polar carboxylic acid group, it can be hypothesized that its absorption might occur via both passive diffusion and potentially carrier-mediated transport across biological membranes. The extent of its oral bioavailability would be influenced by factors such as its solubility, pKa, and susceptibility to first-pass metabolism.

Following absorption, the distribution of this compound in the body would be determined by its physicochemical properties, such as its plasma protein binding affinity and ability to cross cell membranes. No experimental data on these parameters for the specific compound have been found.

Biotransformation Pathways (e.g., Reductive Metabolism of the Nitro Group, Phase I/II Reactions)

Specific biotransformation pathways for this compound have not been documented. However, based on the metabolism of other nitroaromatic compounds, several key pathways can be predicted.

A primary route of metabolism for nitroaromatic compounds is the reductive metabolism of the nitro group . This can occur via one-electron or two-electron reduction pathways, often catalyzed by various nitroreductases present in both mammalian tissues and the gut microbiota. The reduction can lead to the formation of nitroso, hydroxylamino, and ultimately amino metabolites. These reactive intermediates can potentially contribute to both the pharmacological and toxicological effects of the parent compound.

In addition to nitroreduction, this compound would likely undergo Phase I and Phase II metabolic reactions .

Phase I reactions could involve oxidation, such as hydroxylation of the aromatic rings, catalyzed by cytochrome P450 (CYP) enzymes.

Phase II reactions would likely involve the conjugation of the carboxylic acid group or any newly introduced hydroxyl groups with endogenous molecules to increase water solubility and facilitate excretion. Common conjugation reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs) and sulfation (catalyzed by sulfotransferases, SULTs).

Excretion Mechanisms and Routes

No studies detailing the excretion mechanisms and routes for this compound or its metabolites have been identified. Generally, the hydrophilic metabolites formed during Phase II metabolism are eliminated from the body primarily through urine and, to a lesser extent, bile. The specific routes and rates of excretion would depend on the physicochemical properties of the metabolites, such as their molecular weight and polarity.

Metabolite Identification and Quantitative Analysis

There is no published data on the identification or quantitative analysis of metabolites of this compound in any biological matrix. To perform such an analysis, advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be required to separate, identify, and quantify the potential metabolites formed through the predicted biotransformation pathways.

Exploratory Preclinical Toxicity Studies

Similar to the DMPK data, there is a notable absence of specific preclinical toxicity studies for this compound in the public domain.

Cytotoxicity Assessments in Relevant Mammalian Cell Lines

No direct cytotoxicity assessments of this compound in any mammalian cell lines have been reported in the available literature.

For structurally related nitroaromatic compounds, cytotoxicity is often linked to the reductive metabolism of the nitro group, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress, DNA damage, and apoptosis. The cytotoxic potential of this compound would need to be experimentally evaluated in various cell lines to determine its safety profile.

In Vitro Genotoxicity and Mutagenicity Screening

The assessment of genotoxicity and mutagenicity is a critical component in the safety evaluation of chemical compounds. For this compound and its related derivatives, various in vitro assays are employed to determine their potential to induce genetic damage. These tests are foundational in predicting potential carcinogenicity and reproductive toxicity.

The most common initial screening for mutagenicity is the bacterial reverse mutation assay, widely known as the Ames test. nih.goveuropa.eu This assay utilizes specific strains of Salmonella typhimurium and Escherichia coli that are engineered to be deficient in synthesizing a specific amino acid. nih.gov The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium. nih.gov Studies on various mono-nitrobenzene derivatives have shown that the position of the nitro group and other substituents can significantly influence mutagenic activity in the Ames test. nih.govnih.gov For instance, para-substituted nitrobenzene (B124822) derivatives consistently show positive results in mutagenicity assays. nih.gov Some nitroaromatic compounds require metabolic activation by a mammalian liver homogenate (S9 mix) to exhibit their mutagenic potential, while others are direct-acting mutagens. nih.gov

Another key in vitro assay is the chromosomal aberration test, which assesses the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells, such as Chinese Hamster Lung (CHL) cells. nih.govwindows.net This test can detect clastogenic effects, which involve the breakage of chromosomes. nih.gov For example, benzoic acid itself has been shown to induce a significant increase in the frequency of chromosomal aberrations in human peripheral blood lymphocytes in a dose-dependent manner. nih.gov The types of aberrations scored include chromatid and chromosome breaks, exchanges, and gaps. nih.gov

The micronucleus test is another valuable method for detecting both clastogenicity and aneugenicity (loss or gain of whole chromosomes). nih.gov This assay is often conducted in cultured human lymphocytes or other mammalian cell lines. nih.gov An increase in the frequency of micronucleated cells indicates that the test substance has induced chromosomal damage. nih.gov

While specific data on the genotoxicity of this compound is not extensively available in the public domain, the known genotoxic potential of related nitroaromatic compounds and benzoic acid derivatives underscores the importance of such screening. nih.govnih.govnih.govnih.gov For instance, nitroimidazoles have been studied for their genotoxic and mutagenic properties, with findings indicating that the position of the nitro group and other substituents can significantly alter their toxicological profiles. nih.gov

Table 1: In Vitro Genotoxicity and Mutagenicity Test Results for Related Compounds

| Compound/Class | Test System | Key Findings | Reference |

|---|---|---|---|

| Benzoic Acid | Human Peripheral Blood Lymphocytes | Induced significant, dose-dependent increases in chromosomal aberrations and sister chromatid exchanges. | nih.gov |

| Mono-nitrobenzene Derivatives | Ames Test & Rec Assay | Para-substituted derivatives were consistently positive in the rec assay and mostly positive in the Ames test. | nih.gov |

| Nitroanilines | Ames Test (S. typhimurium TA98 & TA100) | Compounds with meta- or para-nitro groups were generally mutagenic. | nih.gov |

| Nitroimidazoles | Comet Assay & Ames Test | Genotoxicity and mutagenicity were influenced by the position of the nitro group and other substituents. | nih.gov |

Organ-Specific Toxicity Assessments (e.g., Hepatotoxicity, Nephrotoxicity)

The evaluation of organ-specific toxicity is crucial for understanding the potential adverse health effects of chemical compounds. The liver (hepatotoxicity) and kidneys (nephrotoxicity) are often primary sites of toxicity due to their significant roles in metabolism and excretion. libretexts.org

Hepatotoxicity refers to chemical-induced liver damage. libretexts.org The liver is particularly vulnerable because it is the primary site of metabolism for many xenobiotics, which can lead to the formation of toxic metabolites and subsequent cellular damage. libretexts.org Forms of hepatotoxicity include steatosis (fatty liver), hepatitis (inflammation), necrosis (cell death), and cirrhosis (fibrosis). libretexts.org Studies on certain chloronitro derivatives of benzoic acid have demonstrated their hepatotoxic potential in animal models. nih.gov Following administration of these compounds, alterations in the liver's protein-synthesizing system and the release of liver-specific enzymes into the bloodstream were observed, indicating liver cell damage. nih.gov For example, a study involving 4-chloro-3-nitrobenzoic acid and 3-nitrobenzoic acid showed changes in liver protein synthesis and the appearance of liver enzymes like urokaninase and histidase in the blood serum. nih.gov

It is important to note that some derivatives, such as 5-Nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), are studied for their pharmacological effects, including the ability to block chloride channels. nih.govscbt.comsigmaaldrich.com Such activity can have implications for various organ systems. For example, NPPB was shown to protect certain cancer cell lines from cisplatin-induced apoptosis, a finding with relevance to chemotherapy resistance but also highlighting a potent biological activity that could be associated with off-target toxicities in other contexts. nih.gov

Table 2: Organ-Specific Toxicity Findings for Related Nitrobenzoic Acid Derivatives

| Compound | Organ System | Observed Effects | Reference |

|---|---|---|---|

| 4-chloro-3-nitrobenzoic acid | Liver (Hepatotoxicity) | Altered protein synthesis in liver tissue and increased serum levels of liver-specific enzymes. | nih.gov |

| 3-nitrobenzoic acid | Liver (Hepatotoxicity) | Altered protein synthesis in liver tissue and increased serum levels of liver-specific enzymes. | nih.gov |

Computational and Theoretical Studies on 3 Nitro 2 Phenylamino Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful computational tools that provide deep insights into the electronic structure and reactivity of molecules. By solving the Schrödinger equation, these methods can elucidate a variety of molecular properties, including the distribution of electrons and the energies of molecular orbitals. For derivatives of N-phenylanthranilic acid, these calculations are instrumental in predicting their chemical behavior and potential as therapeutic agents.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. A smaller gap generally indicates higher reactivity.

In a study involving N-phenylanthranilic acid, the HOMO-LUMO energy gap was calculated to be 4.3731 eV. In this parent molecule, the HOMO is delocalized over the entire structure, while the LUMO is primarily localized on the phenyl ring. This distribution of frontier orbitals is crucial for understanding how the molecule interacts with other chemical species. For instance, the delocalized HOMO suggests that various parts of the molecule can participate in nucleophilic attacks, while the localized LUMO points to the phenyl ring as the primary site for electrophilic interactions.

| Compound | HOMO-LUMO Gap (eV) |

| N-phenylanthranilic acid | 4.3731 |

This table presents the calculated HOMO-LUMO energy gap for N-phenylanthranilic acid, a key indicator of its chemical reactivity and stability.

Electrostatic Potential Mapping

Electrostatic potential (ESP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It projects the electrostatic potential onto the molecule's electron density surface, creating a color-coded map where different colors represent varying charge potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For molecules like N-phenylanthranilic acid and its derivatives, ESP maps can identify the most reactive sites. For example, the oxygen atoms of the carboxylic acid group would be expected to show a negative potential (red), indicating their role as hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and the amine proton would exhibit a positive potential (blue), highlighting their potential as hydrogen bond donors. These maps are invaluable for predicting intermolecular interactions, such as how a drug molecule might bind to the active site of a protein.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target.

Ligand-Protein Interaction Profiling and Hotspot Analysis

Docking studies on derivatives of N-phenylanthranilic acid have revealed key interactions with various protein targets. For instance, ester derivatives of N-phenylanthranilic acid have been docked with DNA gyrase, an enzyme essential for bacterial DNA replication. These studies help to elucidate the specific amino acid residues in the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-stacking. Hotspot analysis of the binding site can then identify the most critical residues for ligand binding.

In a study of N-phenylanthranilic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), docking simulations showed that the carboxylic group of the antagonists anchors the compound within the binding cavity through electrostatic interactions with serine and histidine residues of the catalytic triad. dicames.online

Binding Affinity Estimation and Scoring Functions

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein. This "score" is typically represented as a negative value in kcal/mol, with more negative values indicating a stronger predicted binding affinity. These functions take into account various energetic contributions, such as electrostatic and van der Waals interactions.

In a study of N-arylhydrazone derivatives of N-phenylanthranilic acid, docking scores against a specific biological target were calculated to predict their potential activity. researchgate.net Similarly, docking of N-phenylanthranilic acid derivatives against the petunia strigolactone receptor DAD2 yielded docking scores ranging from -12.0 to -9.8 kcal/mol, suggesting a strong potential for inhibition. dicames.online

| Derivative of N-phenylanthranilic acid | Target Protein | Docking Score (kcal/mol) |

| Tolfenamic acid | DAD2 | Not specified, but used as a reference |

| 2-(2′-methyl-3′-nitroanilino)benzoic acid (MNAB) | DAD2 | Not specified, but co-crystalized |

| Quinazolinedione derivatives | DAD2 | -12.0 to -9.8 |

This table showcases the predicted binding affinities of various N-phenylanthranilic acid derivatives with the DAD2 protein, as determined by molecular docking simulations.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and stability of molecules over time. By simulating the movements of atoms and molecules, MD can reveal how a ligand adapts to a protein's binding site and the stability of the resulting complex.

Solvent Effects on Molecular Conformation and Dynamics

The conformation and dynamic behavior of 3-Nitro-2-(phenylamino)benzoic acid are intrinsically linked to its environment, particularly the solvent in which it is situated. The polarity of the solvent can influence the intramolecular forces, leading to changes in the molecule's three-dimensional shape.

The structure of this compound features two aromatic rings connected by an amino bridge. Due to steric hindrance between the ortho-substituted nitro group and the phenylamino (B1219803) moiety, the rings are not coplanar. This is analogous to related structures like 5-Bromo-2-(phenylamino)benzoic acid, where crystallographic studies revealed a significant dihedral angle of 45.39° between the aromatic rings. nih.gov It is highly probable that this compound adopts a similarly twisted conformation. Furthermore, the presence of the carboxylic acid and the secondary amine group allows for the formation of a stable intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen of the carboxylic acid, which would further stabilize a twisted conformation. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to model these effects. For instance, studies on other nitro-substituted heterocyclic compounds have utilized DFT calculations with a Polarizable Continuum Model (PCM) to understand how solvents of varying polarities affect reaction pathways and product stability. mdpi.com A similar approach for this compound would involve geometry optimizations in simulated solvent environments (e.g., water, ethanol, dimethyl sulfoxide) to predict changes in the dihedral angle, bond lengths, and the stability of the intramolecular hydrogen bond.

Table 1: Predicted Conformational Features of this compound

| Feature | Predicted Characteristic | Basis for Prediction |

| Ring Planarity | Non-coplanar (twisted) | Steric hindrance from ortho nitro group; analogy to 5-Bromo-2-(phenylamino)benzoic acid. nih.gov |

| Dihedral Angle | Significant twist between phenyl rings | Steric repulsion; analogy to related structures. nih.gov |

| Intramolecular Bonding | Potential for N-H···O hydrogen bond | Presence of amine and carboxylic acid groups in proximity. nih.gov |

Protein-Ligand Complex Dynamics and Binding Site Analysis

To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

The process begins with molecular docking, where the compound (ligand) is placed into the binding site of a target protein to predict its preferred binding orientation and affinity. Studies on structurally similar compounds, such as 2-(oxalylamino)benzoic acid derivatives, have used flexible docking methods to successfully predict binding modes within the active site of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.net

Following docking, MD simulations can be run to observe the dynamic behavior of the protein-ligand complex over time. These simulations provide insights into the stability of the interaction, the specific amino acid residues involved in binding, and the conformational changes that may occur in both the ligand and the protein upon binding. Advanced techniques like 3D-CNN models (Three-Dimensional Convolutional Neural Networks) are emerging to more accurately predict binding affinities from these complex structural data, achieving high correlation with experimental results. nih.gov While specific protein targets for this compound are not defined in the available literature, this computational workflow provides the framework for future investigations into its mechanism of action.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

QSAR represents a computational approach to develop mathematical models that relate the chemical structure of a compound to its biological activity. For a class of compounds like nitroaromatics, QSAR can be a cost-effective tool to predict properties like toxicity or therapeutic potential. nih.gov

Molecular Descriptor Calculation and Selection

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For nitroaromatic compounds, a wide range of descriptors are typically calculated, including: nih.govnih.gov

Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), which relate to the molecule's reactivity and stability. nih.gov

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

3D-Descriptors: Which relate to the three-dimensional shape of the molecule.

Physicochemical Descriptors: Such as the logarithm of the octanol-water partition coefficient (logP), which describes hydrophobicity. nih.gov

Once a large pool of descriptors is generated, feature selection algorithms are used to identify the most relevant ones for predicting the biological activity . Methods like Genetic Algorithms (GA), Boruta, and Featurewiz are employed to choose a small subset of descriptors that have the highest predictive power, preventing the model from becoming overly complex. nih.gov

Table 2: Common Molecular Descriptors in QSAR for Nitroaromatics

| Descriptor Type | Example(s) | Information Encoded | Reference |

| Quantum Chemical | ELUMO, EHOMO, Atomic Charges | Electronic properties, reactivity, stability | nih.gov |

| Physicochemical | logP (Hydrophobicity) | Molecular transport and distribution | nih.gov |

| 3D / Steric | Moment of Inertia | Molecular size and shape | nih.gov |

| Topological | Connectivity Indices | Atomic arrangement and branching | nih.gov |

Statistical Model Development and Validation

With the selected descriptors, a statistical model is built, most commonly using Multiple Linear Regression (MLR). nih.govnih.gov The goal is to create an equation that can accurately predict the activity of new compounds based solely on their calculated descriptor values.

The reliability and predictive power of the QSAR model must be rigorously validated. This involves both internal and external validation techniques. nih.gov

Internal Validation: Often performed using leave-one-out cross-validation (Q² or r²(CV)). This method systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. A high Q² value (typically > 0.5) indicates the model is robust and not overfitted. nih.govnih.gov

External Validation: The model is used to predict the activity of an external set of compounds that were not used in its development. The predictive correlation coefficient (pred_r²) is calculated to assess how well the model generalizes to new data. nih.gov

Other statistical parameters like the coefficient of determination (R²), Root Mean Square Error (RMSE), and Standard Error of Estimate (SEE) are also critical for evaluating the model's goodness-of-fit. nih.gov A statistically robust QSAR model is generally expected to have an R² > 0.6. nih.govnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a drug candidate. This early-stage screening helps to identify compounds with potentially favorable profiles for oral bioavailability and distribution within the body.

Blood-Brain Barrier Penetration Prediction

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system (CNS), and a molecule's ability to cross it is a critical parameter for CNS-acting drugs. nih.gov In silico models are frequently used to predict the BBB penetration potential of compounds like this compound.

These predictive models are often built using machine learning algorithms trained on datasets of compounds with experimentally determined BBB permeability. nih.govmdpi.com The models rely on key molecular properties that are known to influence a molecule's ability to cross the BBB. For this compound, these properties can be calculated from its structure.

Table 3: Key Physicochemical Properties for BBB Penetration Prediction

| Property | Description | Relevance to BBB Penetration | Predicted Value for this compound |

| Molecular Weight (MW) | The mass of the molecule. | Lower MW (< 400-500 Da) is generally favored for passive diffusion across the BBB. nih.gov | 258.22 g/mol |

| XlogP3 | A calculated measure of lipophilicity. | An optimal range (typically 1-3) is required; too high or too low can hinder penetration. nih.gov | 4.6 uni.lu |

| Topological Polar Surface Area (TPSA) | The surface area contributed by polar atoms (O, N). | Lower TPSA (< 90 Ų) is associated with better BBB permeability. | 91.91 Ų |

| Hydrogen Bond Donors/Acceptors | The number of N-H, O-H bonds and N, O atoms. | Fewer hydrogen bonds (Donors ≤ 3, Acceptors ≤ 7) generally improve penetration. | Donors: 2, Acceptors: 5 |

Note: Predicted values are based on standard computational algorithms and provide an estimate. The XlogP value is from the PubChem database. uni.lu

Based on these calculated properties, initial predictions can be made. The molecular weight of this compound is well within the favorable range. However, its predicted lipophilicity (XlogP) is quite high, and its TPSA is borderline, which might limit its ability to efficiently cross the BBB. Computational software suites like SwissADME can integrate these and other parameters to provide a qualitative prediction (e.g., "Yes" or "No") for BBB permeation. nih.gov

CYP450 Inhibition and Substrate Prediction